LDN193189 LDN193189 4-[6-[4-(1-piperazinyl)phenyl]-3-pyrazolo[1,5-a]pyrimidinyl]quinoline is a member of pyrimidines.
Brand Name: Vulcanchem
CAS No.: 1062368-24-4
VCID: VC0001648
InChI: InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
SMILES: C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Molecular Formula: C25H22N6
Molecular Weight: 406.5 g/mol

LDN193189

CAS No.: 1062368-24-4

VCID: VC0001648

Molecular Formula: C25H22N6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

LDN193189 - 1062368-24-4

Description

LDN193189, also known as DM-3189, is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK2 and ALK3. This compound is derived from structure-activity relationship studies of dorsomorphin and plays a crucial role in inhibiting BMP signaling pathways, which are essential for various physiological processes, including developmental patterning and tissue homeostasis .

Mechanism of Action

LDN193189 functions by inhibiting the transcriptional activity of ALK2 and ALK3, which are key components of the BMP signaling pathway. This inhibition prevents the phosphorylation of Smad1, Smad5, and Smad8, thereby blocking downstream signaling events . The compound has IC50 values of 5 nM for ALK2 and 30 nM for ALK3, with significantly weaker effects on other BMP type I receptors such as ALK4, ALK5, and ALK7 .

Research Findings and Applications

LDN193189 has been extensively studied for its potential therapeutic applications:

  • Cancer Research: It has been shown to inhibit lung cancer cell growth and increase cell death. The compound is cytotoxic towards certain cancer cell lines, such as A549, but not towards non-cancerous cells like BEAS-2B .

  • Bone and Cartilage Development: LDN193189 is used to study bone morphogenetic protein (BMP) signaling in bone and cartilage development. It can influence the fate of bone marrow-derived stem cells (BMSCs) but may not fully prevent hypertrophy .

  • Cardiovascular Health: In animal models, LDN193189 has been shown to lower LDL serum cholesterol and reduce hepatosteatosis without affecting HMG-CoA reductase activity .

  • Neurological Applications: The compound is used in the differentiation of induced pluripotent stem cells (iPSCs) into motor neurons by inhibiting BMP signaling .

In Vivo Studies

In vivo studies have demonstrated the efficacy of LDN193189 in preventing ectopic bone formation and reducing tumor growth. For example, in a mouse model of fibrodysplasia ossificans progressiva, LDN193189 prevented radiographic lesions and preserved joint integrity . Additionally, it has been shown to inhibit the development of atheroma and associated vascular inflammation in LDLR-/- mice .

CAS No. 1062368-24-4
Product Name LDN193189
Molecular Formula C25H22N6
Molecular Weight 406.5 g/mol
IUPAC Name 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Standard InChI InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
Standard InChIKey CDOVNWNANFFLFJ-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Canonical SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Appearance Assay:≥95%A crystalline solid
Synonyms 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Reference [1]. Yu PB, et al. BMP type I receptor inhibition reduces heterotopic [corrected] ossification. Nat Med, 2008, 14(12), 1363-1369. [2]. Cannon JE, et al. Intersegmental vessel formation in zebrafish: requirement for VEGF but not BMP signalling revealed by selective and non-selective BMP antagonists. Br J Pharmacol, 2010, 161(1), 140-149. [3]. Lee YC, et al. BMP4 promotes prostate tumor growth in bone through osteogenesis. Cancer Res, 2011, 71(15), 5194-5203. [4]. Derwall M, et al. Inhibition of bone morphogenetic protein signaling reduces vascular calcification and atherosclerosis. Arterioscler Thromb Vasc Biol, 2012, 32(3), 613-622.
PubChem Compound 25195294
Last Modified Sep 13 2023

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